2-Chloro-8-ethyl-3-methylquinoline
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Overview
Description
2-Chloro-8-ethyl-3-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-ethyl-3-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave irradiation, ultrasound-promoted synthesis, and the use of ionic liquids have been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes, ketones, and carboxylic acids to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
2-Chloro-8-ethyl-3-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethyl-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, they may interact with various enzymes and receptors, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-ethoxyquinoline-3-methanol
- 2-Chloro-7-methylquinoline-3-methanol
Comparison: 2-Chloro-8-ethyl-3-methylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-8-ethyl-3-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNWAQYOGPBVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C(=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589004 |
Source
|
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-30-0 |
Source
|
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132118-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-8-ethyl-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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